4-Iodo-1-methylbenzotriazole
Overview
Description
4-Iodo-1-methylbenzotriazole is a chemical compound that belongs to the class of benzotriazoles Benzotriazoles are heterocyclic compounds containing a triazole ring fused to a benzene ring The presence of an iodine atom at the fourth position and a methyl group at the first position distinguishes this compound from other benzotriazole derivatives
Preparation Methods
The synthesis of 4-Iodo-1-methylbenzotriazole typically involves the iodination of 1-methylbenzotriazole. One common method includes the reaction of 1-methylbenzotriazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-Iodo-1-methylbenzotriazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds. These reactions typically require palladium catalysts and bases like potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, a Suzuki-Miyaura coupling reaction with phenylboronic acid would yield a biphenyl derivative.
Scientific Research Applications
4-Iodo-1-methylbenzotriazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various substitution and coupling reactions makes it a valuable building block in organic synthesis.
Biology and Medicine: Benzotriazole derivatives, including this compound, are studied for their potential biological activities. They have been investigated for antimicrobial, antiviral, and anticancer properties.
Industry: The compound is used in the development of corrosion inhibitors, UV stabilizers, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 4-Iodo-1-methylbenzotriazole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, benzotriazole derivatives have been shown to inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity.
In industrial applications, the compound may act as a corrosion inhibitor by forming a protective layer on metal surfaces, preventing oxidation and degradation.
Comparison with Similar Compounds
4-Iodo-1-methylbenzotriazole can be compared with other benzotriazole derivatives such as:
4-Methylbenzotriazole: Lacks the iodine atom, making it less reactive in certain substitution reactions.
1H-Benzotriazole: The parent compound without any substituents, used widely as a corrosion inhibitor.
5-Methylbenzotriazole: Similar to 4-Methylbenzotriazole but with the methyl group at the fifth position.
The presence of the iodine atom in this compound enhances its reactivity, making it more versatile in synthetic applications compared to its non-iodinated counterparts.
Properties
IUPAC Name |
4-iodo-1-methylbenzotriazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3/c1-11-6-4-2-3-5(8)7(6)9-10-11/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZXYBJDMGHEBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC=C2)I)N=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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